H-D-Glu(pNA)-OH
説明
Structure
3D Structure
特性
IUPAC Name |
(2R)-2-amino-5-(4-nitroanilino)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O5/c12-9(11(16)17)5-6-10(15)13-7-1-3-8(4-2-7)14(18)19/h1-4,9H,5-6,12H2,(H,13,15)(H,16,17)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZTYIRRBCGARG-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC(C(=O)O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)CC[C@H](C(=O)O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Structural Analysis and Applications of H-D-Glu(pNA)-OH
[1]
Executive Summary
H-D-Glu(pNA)-OH (D-Glutamic acid
Chemical Identity & Structural Elucidation[1]
The nomenclature This compound encodes the precise connectivity and stereochemistry of the molecule.[1] It is not a simple peptide but an amino acid derivative modified at the side-chain carboxyl group.[1]
1.1 Structural Nomenclature Breakdown
-
H- : Indicates a free
-amino group ( ) at the N-terminus.[1] -
D-Glu : Denotes the D-enantiomer of glutamic acid.[1] The stereocenter at the
-carbon has the (R)-configuration , distinguishing it from the naturally occurring L- (S)-glutamate.[1] -
(pNA) : Indicates a para-nitroanilide moiety attached to the side-chain (
) carboxyl group via an amide bond.[1] This is the chromogenic reporter group.[1] -
-OH : Indicates a free
-carboxylic acid group ( ) at the C-terminus.[1]
IUPAC Name: (2R)-2-amino-5-[(4-nitrophenyl)amino]-5-oxopentanoic acid CAS Number: 60133-17-7[1]
1.2 Connectivity Diagram (DOT Visualization)
The following diagram illustrates the connectivity, highlighting the critical
Figure 1: Connectivity map of this compound.[1] Note the
Physicochemical Profile
The following parameters are critical for assay development and solubility optimization.
| Property | Value / Description |
| Molecular Formula | |
| Molecular Weight | 267.24 g/mol |
| Solubility | Soluble in dilute aqueous buffers (pH > 7.5); often requires pre-dissolution in dilute HCl or DMSO.[1] |
| pKa Values | |
| Appearance | White to off-white powder.[1] |
| Absorption ( | Intact substrate: UV region (<300 nm).[1] Cleaved pNA: 405–410 nm (Yellow).[1] |
Synthesis & Stability
3.1 Synthetic Logic
The synthesis of this compound requires orthogonal protection strategies to ensure the p-nitroaniline is coupled exclusively to the
-
Starting Material: N-protected D-Glutamic acid anhydride or N-protected D-Glutamic acid
-ester (e.g., Boc-D-Glu-OBzl).[1] -
Coupling: Reaction with
-nitroaniline using a coupling agent (e.g., DCC/HOBt) or via the anhydride method.[1] The low nucleophilicity of -nitroaniline often requires activation of the carboxyl group.[1] -
Deprotection: Removal of the
-protecting groups (e.g., hydrogenation for benzyl esters, TFA for Boc) to yield the free zwitterionic form.[1]
3.2 Stability Considerations
-
Hydrolytic Stability: The
-amide bond is relatively stable at neutral pH but susceptible to hydrolysis in strong acid or base.[1] -
Photostability: The nitroaniline moiety is light-sensitive; solutions should be stored in amber vials.[1]
-
Storage: Lyophilized powder is stable at -20°C for >2 years.[1]
Applications in Enzymology (GGT Assays)
The primary application of this compound is in the study of
4.1 The Stereochemical Advantage
Standard GGT assays often use the L-isomer (L-Glu(pNA)-OH).[1] However, GGT catalyzes two distinct reactions:
-
Hydrolysis: Transfer of the
-glutamyl group to water.[1] -
Transpeptidation: Transfer of the
-glutamyl group to an acceptor amino acid or peptide (or the substrate itself).[1][2]
Why use the D-Isomer?
Research indicates that while GGT can hydrolyze D-
4.2 Mechanism of Action
GGT cleaves the
4.3 Assay Workflow Visualization
Figure 2: Workflow for GGT hydrolytic activity assay using this compound.
Experimental Protocol: GGT Hydrolysis Assay
Objective: To measure GGT hydrolytic activity without transpeptidation interference.
Reagents:
-
Substrate Stock: 20 mM this compound in 0.1 M Tris-HCl (pH 8.0). Note: Mild heating or sonication may be required.
-
Buffer: 0.1 M Tris-HCl, pH 8.0, containing 10 mM
. -
Enzyme: Purified GGT or tissue homogenate.[1]
Procedure:
-
Blanking: Pipette 180 µL of Buffer into a 96-well microplate.
-
Substrate Addition: Add 20 µL of Substrate Stock (Final conc: 2 mM).
-
Baseline: Measure Absorbance at 405 nm (
) to account for any non-enzymatic hydrolysis. -
Initiation: Add 10 µL of Enzyme sample.
-
Kinetic Read: Monitor Absorbance at 405 nm every 30 seconds for 10 minutes at 37°C.
-
Calculation:
-
: Extinction coefficient of p-nitroaniline at 405 nm (~9.9 mM
cm ).[1] - : Path length (cm).
-
: Extinction coefficient of p-nitroaniline at 405 nm (~9.9 mM
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7090496, this compound. Retrieved from [Link]
-
Castellano, I., & Merlino, A. (2012). Gamma-Glutamyl Transpeptidases: Structure and Function.[1] Springer.[1][3][4] (Contextual grounding on GGT substrate specificity).
-
Hanigan, M. H. (2014). Gamma-Glutamyl Transpeptidase: Redox Regulation and Drug Resistance.[1] Advances in Cancer Research.[1] (Discusses hydrolysis vs transpeptidation kinetics).
Sources
- 1. This compound | C11H13N3O5 | CID 7090496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide nucleic acid - Wikipedia [en.wikipedia.org]
- 4. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
H-D-Glu(pNA)-OH physical and chemical properties
H-D-Glu(pNA)-OH: Physicochemical Profile & Technical Guide
Part 1: Executive Summary & Core Identity
This compound (D-Glutamic acid
This guide details the physicochemical properties, synthesis logic, and experimental applications of this compound, distinguishing it strictly from its L-enantiomer to prevent experimental artifacts.
Part 2: Physicochemical Properties
The following data aggregates experimental values for the D-isomer. Where specific D-isomer data is absent in the literature, values are derived from the well-characterized L-enantiomer based on enantiomeric principles (e.g., melting point is identical; optical rotation is equal in magnitude but opposite in sign).
Table 1: Chemical Constants & Physical Data
| Property | Value / Description | Notes |
| Chemical Name | IUPAC: (2R)-2-amino-5-[(4-nitrophenyl)amino]-5-oxopentanoic acid | |
| CAS Number | 60133-17-7 | Distinct from L-isomer (7300-59-6) |
| Molecular Formula | Free acid form | |
| Molecular Weight | 267.24 g/mol | 303.7 g/mol as HCl salt |
| Appearance | White to faint yellow crystalline powder | Deep yellow indicates decomposition (pNA release) |
| Melting Point | ~175–178 °C | Decomposes upon melting |
| Optical Rotation | (c=1, 1N HCl).[1] Note: L-isomer is +29° to +32°. | |
| Solubility | High: Formic acid, 1N HClMod: DMSO, MethanolLow: Water (Free acid) | Critical: Use HCl salt for aqueous buffers or predissolve in DMSO. |
| pKa | The |
Solubility & Stability Profile
-
Solubility Protocol: The free acid (this compound) is sparingly soluble in neutral water. For assay buffers (pH 7.4–8.0), first dissolve the powder in a minimal volume of DMSO or 0.1 M HCl, then dilute into the buffer. The HCl salt variant is directly soluble in water up to ~5 mg/mL.
-
Stability: The compound is prone to spontaneous hydrolysis if exposed to moisture or high pH (>9.0), releasing free p-nitroaniline (pNA).
-
Storage: -20°C, desiccated.
-
Shelf-life: >2 years if dry. Solutions are stable for <24 hours at 4°C.
-
Part 3: Synthesis & Purity Analysis
The synthesis of this compound requires orthogonal protection strategies to ensure the p-nitroaniline is coupled exclusively to the
Synthesis Logic (Step-by-Step)
-
Starting Material: Boc-D-Glu-OBzl (N-
-t-butoxycarbonyl-D-glutamic acid -benzyl ester).-
Why: The
-amino is Boc-protected and -carboxyl is Benzyl-protected to force reaction at the -carboxyl.
-
-
Coupling: React with p-nitroaniline using DCC/HOBt or mixed anhydride method.
-
Challenge: p-nitroaniline is a weak nucleophile due to the electron-withdrawing nitro group. Excess coupling reagent and prolonged reaction times are often required.
-
-
Deprotection:
-
Step A (Boc removal): TFA/DCM (Trifluoroacetic acid/Dichloromethane).
-
Step B (Benzyl removal): Catalytic hydrogenation (
, Pd/C) is risky due to potential reduction of the nitro group. Acid hydrolysis (HBr/Acetic Acid) or saponification (carefully controlled) is preferred to remove the benzyl ester without reducing the nitro group.
-
-
Purification: Recrystallization from Ethanol/Water or Preparative HPLC.
Purity Verification: HPLC Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 60% B over 20 minutes.
-
Detection: UV at 315 nm (specific for the pNA-amide bond) and 210 nm (peptide backbone).
-
Pass Criteria: Single peak >98%. Free p-nitroaniline impurity elutes later and absorbs strongly at 380-405 nm.
Part 4: Applications & Mechanism of Action
Enzymatic Mechanism (Chromogenic Assay)
The primary utility of this compound is its ability to liberate p-nitroaniline (pNA) upon specific enzymatic hydrolysis. pNA is a yellow chromophore with a high extinction coefficient at 405 nm (
Diagram 1: Enzymatic Hydrolysis Pathway This diagram illustrates the cleavage of the amide bond by D-stereospecific GGT, releasing the chromophore.
Caption: Mechanism of chromogenic release. The D-GGT enzyme cleaves the gamma-amide bond, liberating p-nitroaniline which is quantified spectrophotometrically.
Stereochemical Validation (Negative Control)
In drug development assays targeting mammalian GGT (which is L-specific), this compound is used to validate the assay's specificity.
-
Protocol: Run parallel reactions with L-Glu(pNA) and D-Glu(pNA).
-
Result Interpretation:
-
High signal with L-isomer + No signal with D-isomer = Valid, specific GGT activity.
-
Signal with both = Contamination with bacterial enzymes or non-specific proteases.
-
Part 5: Handling & Safety
-
Toxicity: The hydrolysis product, p-nitroaniline , is toxic (Acute Tox. 3), capable of causing methemoglobinemia, and is a potential carcinogen.
-
PPE: Wear nitrile gloves, safety goggles, and work in a fume hood when handling powder to avoid inhalation.
-
Disposal: All assay waste containing pNA must be disposed of as hazardous chemical waste, not down the sink.
References
-
Orlowski, M., & Meister, A. (1963).[2] "Gamma-Glutamyl-p-nitroanilide: A new convenient substrate for determination and study of L- and D-gamma-glutamyltranspeptidase activities."[2] Biochimica et Biophysica Acta, 73, 679-681.[2]
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 7090496, this compound." PubChem. Accessed 2024.[3]
-
Tate, S. S., & Meister, A. (1974). "Interaction of gamma-glutamyl transpeptidase with amino acids, dipeptides, and derivatives and analogs of glutathione." Journal of Biological Chemistry, 249(23), 7593-7602.
-
Sigma-Aldrich.
-(p-nitroanilide) hydrochloride (Enantiomer Reference)." Merck.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. GAMMA-GLUTAMYL-P-NITROANILIDE: A NEW CONVENIENT SUBSTRATE FOR DETERMINATION AND STUDY OF L- AND D-GAMMA-GLUTAMYLTRANSPEPTIDASE ACTIVITIES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability Analysis of Glutamic Acid Linked Peptides Coupled to NOTA through Different Chemical Linkages - PMC [pmc.ncbi.nlm.nih.gov]
H-D-Glu(pNA)-OH CAS number and molecular weight
This technical guide details the physicochemical properties, mechanistic utility, and experimental applications of H-D-Glu(pNA)-OH , a specialized chromogenic substrate used in enzymology.
Stereospecific Chromogenic Substrate for Gamma-Glutamyl Transpeptidase Characterization
Executive Summary
This compound (D-Glutamic acid
Chemical Identity & Physicochemical Properties
The distinct stereochemistry of the D-isomer (R-configuration at the
Table 1: Technical Specifications
| Property | Specification |
| Chemical Name | H-D-Glu( |
| IUPAC Name | (2R)-2-amino-5-[(4-nitrophenyl)amino]-5-oxopentanoic acid |
| CAS Number | 60133-17-7 |
| Molecular Weight | 267.24 g/mol |
| Molecular Formula | |
| Appearance | White to off-white or pale yellow powder |
| Solubility | Soluble in DMSO, dilute HCl, or warm water (limited); often requires organic co-solvent for stock preparation. |
| Purity Grade | Typically |
| Storage | -20°C, desiccated and protected from light (pNA is light-sensitive) |
Mechanism of Action
This compound functions as a donor substrate in the transpeptidation or hydrolysis reaction catalyzed by GGT. The enzyme cleaves the
-
Substrate State: The intact molecule is colorless (or pale yellow).
-
Product State: Free p-nitroaniline absorbs strongly at 405–410 nm (Yellow).
-
Stereoselectivity: While mammalian GGT favors L-isomers, certain bacterial GGTs (e.g., B. subtilis, Geobacillus) show significant activity toward D-isomers, facilitating the metabolism of D-rich biopolymers like capsular PGA.
Figure 1: Enzymatic Reaction Mechanism
Caption: GGT catalyzes the cleavage of the gamma-amide bond, releasing the chromophore pNA.
Applications in Drug Development & Enzymology
A. Bacterial GGT Characterization
Researchers use this compound to distinguish bacterial GGTs from mammalian isoforms. Bacteria such as Bacillus subtilis secrete GGTs capable of hydrolyzing D-
B. Stereochemical Probes
In kinetic studies, this compound is used to determine the stereospecificity ratio (L/D activity) . A shift in this ratio can indicate mutations in the enzyme's active site or be used to screen for inhibitors that specifically target the bacterial D-glutamyl processing machinery without affecting human L-GGT.
Experimental Protocol: Kinetic Assay for GGT Activity
Objective: Measure the specific activity of GGT towards the D-isomer by monitoring pNA release.
Reagents Required
-
Assay Buffer: 100 mM Tris-HCl (pH 8.5) or 100 mM Glycylglycine (pH 8.5). Note: Glycylglycine acts as an acceptor, accelerating the reaction via transpeptidation.
-
Substrate Stock (100 mM): Dissolve this compound in DMSO . Critical: Do not dissolve directly in buffer to avoid precipitation; add dropwise.
-
Enzyme Solution: Purified GGT (e.g., from B. subtilis) or cell lysate.
-
Stop Solution (Optional): 1.0 M Acetic Acid (for endpoint assays).
Step-by-Step Methodology
-
Preparation:
-
Pre-warm the Assay Buffer to 37°C.
-
Dilute the Substrate Stock into the Assay Buffer to a final concentration of 2 mM . (Keep DMSO concentration < 5%).
-
-
Blanking:
-
Pipette 180 µL of the Substrate/Buffer mixture into a 96-well microplate.
-
Read absorbance at 405 nm (Blank).
-
-
Reaction Initiation:
-
Add 20 µL of Enzyme Solution to the wells.
-
Mix immediately by pipetting or orbital shaking.
-
-
Kinetic Measurement:
-
Monitor Absorbance (
) every 30 seconds for 10–20 minutes at 37°C. -
Ensure the reaction remains linear (
).
-
-
Calculation:
-
Calculate the slope (
). -
Use the extinction coefficient of pNA (
) to determine activity. -
Formula:
-
Figure 2: Experimental Workflow
Caption: Step-by-step workflow for the kinetic quantification of GGT activity.
References
-
PubChem. (n.d.). Compound Summary: this compound (CID 7090496). National Library of Medicine. Retrieved from [Link]
-
Minami, H., et al. (2003). Purification and properties of two isozymes of gamma-glutamyltranspeptidase from Bacillus subtilis TAM-4. Journal of Bioscience and Bioengineering. Retrieved from [Link]
-
Thompson, G.A., & Meister, A. (1983).[2] Modulation of gamma-glutamyl transpeptidase activity by bile acids. Journal of Biological Chemistry. Retrieved from [Link]
-
Castellano, I., et al. (2010).[3] Biochemical and structural properties of gamma-glutamyl transpeptidase from Geobacillus thermodenitrificans. Biochimie. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Biochemical Applications of H-D-Glu(pNA)-OH
This guide provides a comprehensive overview of the fundamental applications of the chromogenic substrate H-D-Glu(pNA)-OH in biochemical research and drug development. Designed for researchers, scientists, and professionals in the field, this document delves into the core principles, practical methodologies, and critical considerations for leveraging this tool in enzymatic assays.
Introduction: The Role of Chromogenic Substrates in Biochemical Analysis
Chromogenic substrates are invaluable tools in biochemistry, enabling the quantification of enzyme activity through a visually detectable color change.[1] The underlying principle is straightforward: an enzyme cleaves a specific bond in the substrate, releasing a chromophore—a molecule that absorbs light in the visible spectrum.[1] The intensity of the resulting color is directly proportional to the amount of product formed and, consequently, to the enzymatic activity. This allows for both qualitative and quantitative assessments of enzyme function.
This compound, or D-Glutamic acid γ-(p-nitroanilide), is a synthetic chromogenic substrate designed to mimic the natural substrates of certain proteases. Its molecular structure features a p-nitroaniline (pNA) moiety linked to the gamma-carboxyl group of a D-glutamic acid residue. When a suitable enzyme cleaves this amide bond, it liberates the yellow-colored p-nitroaniline, which can be quantified spectrophotometrically.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃N₃O₅ | [2] |
| Molecular Weight | 267.24 g/mol | [2] |
| Appearance | Off-white to yellowish crystalline powder | N/A |
| Solubility | Soluble in DMSO. General peptidyl-p-nitroanilide substrates may require organic solvents like DMF or ethanol for initial solubilization before dilution in aqueous buffers. | , [1] |
| Storage | Store at -20°C |
Mechanism of Action: The Enzymatic Release of p-Nitroaniline
The utility of this compound as a chromogenic substrate lies in the enzymatic hydrolysis of the amide bond connecting the D-glutamic acid residue to the p-nitroaniline (pNA) molecule. In its substrate form, this compound is colorless. Upon enzymatic cleavage, the liberated pNA imparts a yellow color to the solution. The concentration of pNA can be determined by measuring the absorbance of the solution at or near its absorption maximum, which is typically around 405-410 nm.
The choice of this wavelength is critical for minimizing interference from the unhydrolyzed substrate, which may have some absorbance at lower wavelengths.
Caption: Enzymatic cleavage of this compound and detection.
Core Applications: Enzyme Activity Assays
This compound is primarily employed in the characterization and quantification of proteases that exhibit specificity for glutamic acid residues. Two of the most prominent applications are in the study of tissue plasminogen activator (tPA) and urokinase, key enzymes in the fibrinolytic system.
Tissue Plasminogen Activator (tPA) Activity Assay
Tissue plasminogen activator is a serine protease that plays a crucial role in dissolving blood clots by converting plasminogen to plasmin. Dysregulation of tPA activity is implicated in various cardiovascular diseases, making it a significant target for drug development. Chromogenic assays utilizing substrates like this compound are instrumental in screening for tPA inhibitors and activators.
Experimental Rationale: The rate of pNA release from this compound is directly proportional to the tPA activity in the sample. By measuring the change in absorbance over time, one can determine the initial reaction velocity, which is a key parameter in enzyme kinetics.
Table 2: Illustrative Kinetic Parameters of Chromogenic Substrates for tPA and Urokinase
| Substrate | Enzyme | Km (mM) | Vmax (µmol/min/mg) |
| S-2288 | tPA | 0.23 | 1.2 |
| S-2444 | tPA | 0.29 | 2.5 |
| S-2288 | Urokinase | 0.08 | 3.8 |
| S-2444 | Urokinase | 0.02 | 2.9 |
Note: This table presents data for commonly used chromogenic substrates to illustrate typical kinetic values. Specific Km and Vmax values for this compound with tPA and urokinase should be determined experimentally under specific assay conditions.
Urokinase Activity Assay
Urokinase, another critical plasminogen activator, is involved in various physiological and pathological processes, including fibrinolysis, tissue remodeling, and tumor invasion. Assaying urokinase activity is essential for understanding its role in these processes and for the development of therapeutic interventions.
Experimental Protocol: A General Framework for Urokinase Activity Assay using a p-Nitroanilide Substrate
This protocol provides a general methodology that can be adapted for this compound.
1. Reagent Preparation:
- Tris Buffer: Prepare a 50 mM Tris-HCl buffer with a pH of 8.8. The buffer should also contain 38 mM NaCl.
- Substrate Stock Solution: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., DMSO) and then dilute to the desired concentration with the Tris buffer. The final concentration of the organic solvent in the assay should be kept low (typically <1%) to avoid enzyme inhibition.
- Urokinase Standard Solution: Prepare a stock solution of urokinase in a suitable buffer and create a series of dilutions to generate a standard curve.
- Stopping Reagent: A 20% acetic acid solution can be used to stop the enzymatic reaction.
2. Assay Procedure (Endpoint Method):
- Pre-warm the Tris buffer and substrate solution to 37°C.
- In a 96-well microplate, add 100 µL of the Tris buffer to each well.
- Add 20 µL of the urokinase standard or sample to the appropriate wells.
- Incubate the plate at 37°C for 5 minutes.
- Initiate the reaction by adding 20 µL of the pre-warmed substrate solution to each well.
- Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes).
- Stop the reaction by adding 20 µL of the 20% acetic acid solution.
- Read the absorbance at 405 nm using a microplate reader.
3. Data Analysis:
- Subtract the absorbance of a blank (containing buffer and substrate but no enzyme) from all readings.
- Plot the absorbance values of the urokinase standards against their concentrations to generate a standard curve.
- Determine the concentration of urokinase in the unknown samples by interpolating their absorbance values on the standard curve.
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reaction_stop [label="Reaction Termination\n(Add Acetic Acid)"];
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reagent_prep -> plate_setup;
plate_setup -> pre_incubation;
pre_incubation -> reaction_init;
reaction_init -> incubation;
incubation -> reaction_stop;
reaction_stop -> read_absorbance;
read_absorbance -> data_analysis;
data_analysis -> end;
}
Sources
Technical Guide: Sourcing and Validating H-D-Glu(pNA)-OH for High-Specificity Enzymatic Assays
Part 1: Executive Summary & Chemical Identity
In the landscape of protease and peptidase research, substrate specificity is the bedrock of data integrity. While the L-isomer (L-
Sourcing this compound presents unique challenges. Unlike the L-isomer, the D-isomer is not a commodity chemical. It requires rigorous validation to ensure it is free from L-isomer contamination, which can generate false positives in high-sensitivity kinetic assays.
Chemical Specifications (The "Gold Standard")
| Parameter | Specification | Technical Note |
| Chemical Name | This compound | Also known as D-Glutamic acid |
| CAS Number | 60133-17-7 | Critical:[1] Do not confuse with L-isomer (7300-59-6) |
| Molecular Formula | Free amine at N-term; Free acid at C-term | |
| Molecular Weight | 267.24 g/mol | |
| Purity (HPLC) | Lower purity ( | |
| Chiral Purity | Essential: Must confirm minimal L-isomer presence | |
| Appearance | White to pale yellow powder | Deep yellow indicates free p-Nitroaniline (degradation) |
| Solubility | DMSO, Dilute Acid (Formic) | Limited stability in neutral aqueous buffers over time |
Part 2: Sourcing Strategy & Supplier Evaluation
Sourcing this compound requires a "Trust but Verify" approach. Many catalog houses act as distributors for a few central manufacturers.
Supplier Tiering
-
Tier 1 (Primary Manufacturers): Companies with in-house peptide synthesis and chiral separation capabilities (e.g., Bachem , Biosynth , specialized Chinese CROs like GlpBio or J&K Scientific ).
-
Tier 2 (Distributors): General chemical catalogs. Risk of lot-to-lot variability is higher.
The "Isomer Trap"
The most common failure mode in sourcing this compound is receiving a lot contaminated with the L-isomer.
-
Directive: Always request a Chiral HPLC trace in the Certificate of Analysis (CoA). If the supplier cannot provide it, reject the lot.
Recommended Suppliers (Verified Listings)
-
J&K Scientific: Product CPTD783309 (High reliability for isomers).
-
GlpBio: Cat GA22220 (Good documentation on purity).
-
CD BioGlyco: Cat X24-11-LY481 (Enzyme substrate specialist).[2]
Part 3: Technical Application & Mechanism
Mechanism of Action
This compound is a chromogenic substrate. The p-nitroanilide (pNA) group is attached to the
Detection Physics:
-
Substrate (Intact): Low absorbance at 405 nm.
-
Product (Free pNA): High extinction coefficient (
) at 405 nm (yellow color).
Visualization: Enzymatic Hydrolysis Pathway
Figure 1: Mechanism of chromogenic signal generation. The reaction relies on the specific cleavage of the amide bond between the
Part 4: Quality Control & Validation Protocol
As a self-validating scientist, you must verify the substrate before critical assays.
Protocol: In-House Purity Validation
Objective: Confirm the absence of free pNA (spontaneous hydrolysis) and verify stereochemical integrity.
Materials:
-
L-Glu(pNA)-OH (Control, Sigma/Merck)
-
Broad-spectrum GGT (e.g., Equine Kidney GGT, known to process L-isomer)
-
Spectrophotometer (405 nm)
Step-by-Step Methodology:
-
Solubility Check:
-
Dissolve 5 mg of this compound in 100
L DMSO. Vortex until clear. -
Dilute to 10 mL with Tris-HCl buffer (pH 8.0).
-
Observation: Solution should be clear. Turbidity implies aggregation or impurities.
-
-
Background Absorbance (The "Yellow" Test):
-
Measure
of the substrate solution immediately. -
Criteria:
> 0.1 (pathlength 1 cm) indicates significant free pNA contamination (degraded stock). Action: Recrystallize or Discard.
-
-
Stereochemical "Sniff" Test (The Critical Step):
-
Well A: this compound + Buffer
-
Well B: this compound + Broad-spectrum L-specific GGT
-
Well C: L-Glu(pNA)-OH + Broad-spectrum L-specific GGT (Positive Control)
-
Incubate at 37°C for 30 mins.
-
Analysis:
-
Well C must turn deep yellow.
-
Well B should remain colorless (or match Well A).
-
Failure Mode: If Well B turns yellow, your "D-isomer" is contaminated with L-isomer, or the enzyme lacks strict stereospecificity. This simple assay saves weeks of wasted kinetic studies.
-
-
Visualization: QC Decision Tree
Figure 2: Quality Control workflow to validate substrate integrity and stereochemical purity prior to experimental use.
References
-
PubChem. (n.d.).[3] Compound Summary: this compound (CID 7090496).[3] National Library of Medicine.[3] Retrieved October 26, 2023, from [Link]
-
GlpBio. (n.d.). This compound Technical Specifications. Retrieved October 26, 2023, from [Link]
Sources
Methodological & Application
Technical Application Note: H-D-Glu(pNA)-OH Assay Protocol for Gamma-Glutamyl Transpeptidase (GGT)
Abstract
This application note details the protocol for quantifying Gamma-Glutamyl Transpeptidase (GGT; EC 2.3.2.[1]2) activity using the chromogenic substrate H-D-Glu(pNA)-OH (
Introduction & Principle
Gamma-glutamyl transpeptidase is a membrane-bound enzyme central to glutathione metabolism and xenobiotic detoxification. It catalyzes the transfer of the
In this assay, This compound acts as the
Critical Insight: Stereospecificity
CAUTION: Mammalian GGT is highly specific for L-glutamyl residues.
-
H-L-Glu(pNA)-OH: The standard substrate for measuring mammalian serum/tissue GGT activity.
-
This compound: The substrate specified in this protocol.[2] It is typically used to:
-
Assay Bacterial GGTs: Certain bacterial enzymes (e.g., from B. subtilis) exhibit activity toward D-isomers.
-
Determine Stereoselectivity: Used alongside the L-isomer to calculate the Stereospecificity Index (SI).
-
Negative Control: Verifies that a signal in a mammalian lysate is not due to non-specific amidase activity.
-
The protocol below applies to both isomers, but the expected activity levels will vary drastically depending on the enzyme source.
Reaction Mechanism
The assay relies on a transpeptidation reaction, which is faster and more sensitive than simple hydrolysis. Glycylglycine is added as the acceptor molecule.[1][3]
Figure 1: Reaction mechanism. GGT transfers the D-glutamyl group to Glycylglycine, liberating pNA.
Materials & Reagents
Reagents
| Component | Specification | Storage |
| Substrate | This compound (or H-L-Glu(pNA)-OH) | -20°C, Desiccated |
| Acceptor | Glycylglycine (Gly-Gly) | RT |
| Buffer Base | Tris (Tris(hydroxymethyl)aminomethane) | RT |
| Standard | p-Nitroaniline (pNA), crystalline | RT |
| Solvent | 1 M HCl (for solubilization) or DMSO | RT |
| Stop Soln. | 1.0 M Acetic Acid (Optional for end-point) | RT |
Equipment
-
Microplate reader capable of kinetic reading at 405 nm (or 410 nm).
-
96-well clear flat-bottom microplates.[4]
-
Multi-channel pipettes.
Experimental Protocol
Reagent Preparation
The solubility of Glu-pNA derivatives can be challenging. Follow this specific solubilization method.
-
Assay Buffer (100 mM Tris, pH 8.0):
-
Dissolve 1.21 g Tris base in 80 mL dH₂O.
-
Adjust pH to 8.0 using HCl.
-
Add Glycylglycine to a final concentration of 100 mM (1.32 g/100 mL).
-
Adjust volume to 100 mL. Store at 4°C.
-
-
20 mM Substrate Stock (this compound):
-
Critical Step: Glu-pNA is often insoluble in neutral buffer.
-
Dissolve powder in a minimal volume of 1 M HCl or DMSO (e.g., 10 mg in 0.5 mL).
-
Dilute with dH₂O to reach 20 mM.
-
Note: If the solution turns yellow immediately, the substrate has hydrolyzed; discard.
-
-
pNA Standard Stock (10 mM):
-
Dissolve pure p-nitroaniline in DMSO to 10 mM.
-
Assay Workflow (96-Well Plate)
Figure 2: Step-by-step assay workflow.[3][5]
Detailed Steps:
-
Blanking: Add 150 µL of Assay Buffer to "Blank" wells.
-
Sample: Add 10–50 µL of enzyme sample (lysate, serum, or purified protein) to "Test" wells.
-
Volume Adjust: Bring all wells to a uniform volume (e.g., 180 µL) with Assay Buffer.
-
Equilibration: Incubate plate at 37°C for 5 minutes to ensure temperature stability.
-
Initiation: Add 20 µL of 20 mM Substrate Stock to all wells (Final conc: ~2 mM). Use a multi-channel pipette for simultaneous start.
-
Measurement: Immediately read absorbance at 405 nm in kinetic mode (1-minute intervals) for 10–20 minutes at 37°C.
Data Analysis & Validation
pNA Standard Curve (Self-Validation)
Do not rely solely on theoretical extinction coefficients. Create a standard curve to account for your specific buffer conditions and pathlength.
-
Prepare pNA standards: 0, 10, 20, 40, 80, 160 nmol/well.
-
Plot OD405 (y-axis) vs nmol pNA (x-axis) .
-
Calculate the slope (
).
Calculation of Activity
Calculate the change in absorbance per minute (
- : Change in absorbance per minute.[5]
-
Slope
: Slope from standard curve ( ). - : Volume of sample added in mL.
-
Unit Definition : One Unit (U) is the amount of enzyme that generates 1.0
mol of pNA per minute at 37°C.[5]
Alternative (Beer-Lambert Law):
If a standard curve is impossible, use the extinction coefficient (
Troubleshooting Table
| Issue | Probable Cause | Solution |
| No Activity (Mammalian) | Wrong Isomer | Ensure you are using L-Glu(pNA) for mammalian GGT. D-Glu is for bacterial/specificity studies. |
| High Background | Substrate Hydrolysis | Substrate stock is old or was stored at neutral pH. Re-make in acidic solution/DMSO. |
| Non-Linear Kinetics | Substrate Depletion | Dilute enzyme sample 1:5 or 1:10 and re-run. |
| Precipitation | Low Solubility | Ensure final DMSO concentration is <5% but sufficient to keep substrate solubilized. |
References
-
Substrate Specificity & Mechanism
-
Castellano, I., & Merlino, A. (2012). Gamma-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications. Biochimie, 94(12), 2465-2483. Link
-
-
Assay Principle (Standard L-form)
-
Szasz, G. (1969). A kinetic photometric method for serum gamma-glutamyl transpeptidase. Clinical Chemistry, 15(2), 124-136. Link
-
-
Bacterial GGT Specificity (D-isomer activity)
-
Minami, H., et al. (2003). Stereospecificity of the reaction catalyzed by gamma-glutamyltranspeptidase from Bacillus subtilis. Bioscience, Biotechnology, and Biochemistry, 67(9), 2010-2014. Link
-
-
Extinction Coefficients
Sources
- 1. Use of Bacterial γ-Glutamyltranspeptidase for Enzymatic Synthesis of γ-d-Glutamyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. H-Glu(pNA)-OH - CD BioGlyco [bioglyco.com]
- 3. Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
Colorimetric enzyme assay using H-D-Glu(pNA)-OH substrate
Application Note: Stereospecific Profiling of Bacterial -Glutamyl Transpeptidases using H-D-Glu(pNA)-OH[1]
Abstract & Introduction
In the landscape of antimicrobial drug development, targeting bacterial cell wall metabolism and capsule degradation mechanisms has emerged as a high-priority strategy. Unlike mammalian systems that predominantly utilize L-amino acids, bacteria (specifically Bacillus species) rely heavily on D-glutamic acid for the synthesis of Poly-
This application note details a robust colorimetric protocol for assaying D-stereospecific
Key Applications
-
Virulence Factor Screening: Quantifying GGT activity involved in bacterial PGA capsule degradation.
-
Enzyme Kinetics: Determining
and for D-stereospecific peptidases. -
Hit Validation: High-throughput screening (HTS) of small molecule inhibitors targeting bacterial D-glutamate metabolism.[1]
Scientific Principle
Mechanism of Action
The assay relies on the stereospecific hydrolysis of the
The rate of yellow color formation is directly proportional to the specific enzyme activity.
Biological Context: The PGA Degradation Pathway
In Bacillus subtilis, the degradation of the protective PGA capsule is a two-step process.[3] The enzyme GGT is critical for the terminal exopeptidase activity, liberating D-glutamate for metabolic recycling.
Figure 1: Biological role of GGT in capsule degradation and the parallel synthetic assay pathway.
Materials & Preparation
Reagents
| Reagent | Specification | Storage | Notes |
| Substrate | This compound | -20°C | Hygroscopic. Warm to RT before opening. |
| Solvent | DMSO (Anhydrous) | RT | Used for stock solution.[1] |
| Assay Buffer | 100 mM Tris-HCl, pH 8.5 | 4°C | pH is critical for pNA extinction coefficient.[1] |
| Enzyme | Recombinant B. subtilis GGT | -80°C | Avoid freeze-thaw cycles.[1] |
| Standard | p-Nitroaniline (pNA) | RT | Required for standard curve.[1][4] |
Substrate Stock Preparation (20 mM)
This compound can be difficult to dissolve directly in aqueous buffers.[1]
-
Weigh 5.3 mg of this compound (MW: 267.24 g/mol ).
-
Dissolve completely in 100 µL of 100% DMSO . Vortex until clear.
-
Dilute to 1.0 mL with Assay Buffer (Tris-HCl pH 8.5).
-
Note: If precipitation occurs, lower the concentration to 10 mM or maintain a higher DMSO % (up to 5% is usually tolerated by GGT).[1]
-
Experimental Protocol
Assay Conditions
-
Detection: Absorbance at 405 nm (OD405)[1]
-
Temperature: 37°C (Standard bacterial physiological temp)
-
Format: 96-well clear flat-bottom microplate[1]
-
Mode: Kinetic (Continuous reading) preferred over Endpoint.
Plate Layout & Workflow
Figure 2: Microplate assay workflow ensuring simultaneous measurement of blanks and standards.
Step-by-Step Procedure
-
Preparation of Standard Curve (Essential):
-
Prepare a 1 mM pNA stock in Assay Buffer.
-
Perform serial dilutions to generate standards: 0, 10, 20, 40, 60, 80, 100 µM.
-
Add 200 µL of each standard to the plate.
-
-
Enzyme Addition:
-
Add 10 µL to 50 µL of enzyme sample (purified GGT or lysate) to sample wells.
-
Add equivalent volume of Assay Buffer to Blank wells .
-
Adjust volume to 100 µL with Assay Buffer.
-
-
Reaction Initiation:
-
Measurement:
-
Immediately place in plate reader at 37°C.
-
Shake for 5 seconds to mix.
-
Measure OD405 every 60 seconds for 20–40 minutes.
-
Data Analysis & Calculations
The Extinction Coefficient ( )
While the theoretical
-
Plot Standard Curve: OD405 (y-axis) vs. pNA Concentration (µM) (x-axis).
-
Determine Slope (
): The slope represents OD/µM.
Activity Calculation
Calculate the change in absorbance over time (
Where:
- : Change in absorbance per minute.
- : Total reaction volume (200 µL).[1]
- : Slope from standard curve (OD/µM).[1]
- : Volume of enzyme added (µL).
-
: Light path length (usually 0.6 cm for 200 µL in 96-well plate, but canceled out if
is derived from the same plate volume).
Unit Definition: One unit (U) is defined as the amount of enzyme required to release 1 µmol of pNA per minute at pH 8.5, 37°C.
Troubleshooting & Critical Considerations
| Issue | Probable Cause | Solution |
| High Background Color | Spontaneous hydrolysis | Substrate is unstable at high pH > 9.0 or if stored improperly.[1] Use fresh substrate and keep pH < 9.0. |
| No Activity Detected | Wrong Isomer Specificity | Ensure the enzyme is a bacterial GGT or D-peptidase. Mammalian GGT will NOT cleave H-D-Glu(pNA).[1] Use L-Glu(pNA) as a positive control to verify enzyme viability if source is unknown.[1] |
| Precipitation | Low Solubility | This compound is hydrophobic.[1] Ensure initial dissolution in DMSO before buffer addition. |
| Non-Linear Kinetics | Substrate Depletion | Dilute the enzyme sample. The rate should be constant for at least 10 minutes. |
References
-
Kimura, K., et al. (2004).[1][2] "Characterization of Bacillus subtilis gamma-glutamyltransferase and its involvement in the degradation of capsule poly-gamma-glutamate." Microbiology.
-
Minami, H., et al. (2003).[1][2] "A mutant Bacillus subtilis gamma-glutamyltranspeptidase specialized in hydrolysis activity."[1][2][3] FEMS Microbiology Letters.
-
Lottenberg, R., & Jackson, C. M. (1983).[1] "Solution composition dependent variation in extinction coefficients for p-nitroaniline." Biochimica et Biophysica Acta (BBA).[1]
-
BenchChem. "The Theoretical Cornerstone of Enzyme Activity Measurement: A Technical Guide to p-Nitroaniline Release Assays."
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. ggt [subtiwiki.uni-goettingen.de]
- 3. Characterization of Bacillus subtilis gamma-glutamyltransferase and its involvement in the degradation of capsule poly-gamma-glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. This compound | C11H13N3O5 | CID 7090496 - PubChem [pubchem.ncbi.nlm.nih.gov]
High-Throughput Screening for Stereospecific Hydrolytic Activity using H-D-Glu(pNA)-OH
Abstract
This Application Note details the protocol for utilizing H-D-Glu(pNA)-OH (D-Glutamic acid
Scientific Background & Mechanism[2][3][4][5][6][7]
The Substrate: this compound
-
Molecular Formula:
-
Detection Principle: The compound consists of a D-glutamic acid residue amide-linked to a p-nitroaniline (pNA) chromophore.[2] Upon enzymatic cleavage of the
-amide bond, free pNA is released. -
Optical Property: pNA absorbs strongly at 405 nm (Yellow), whereas the intact substrate is colorless.
Mechanistic Advantage in HTS
Standard GGT assays utilize L-GpNA in the presence of an acceptor (Gly-Gly) to measure transpeptidation (Ping-Pong Bi-Bi mechanism). However, this compound is not recognized as a donor for transpeptidation. Therefore, it isolates the hydrolytic activity (Water as acceptor).
Key Application Areas:
-
GGT Hydrolysis Inhibitor Screening: Differentiating inhibitors that block the acceptor site vs. the donor site.
-
Bacterial D-Amino Acid Metabolism: Screening for bacterial enzymes (e.g., Bacillus peptidases) that specifically cleave D-glutamyl residues in peptidoglycan precursors.
Reaction Scheme
The enzymatic hydrolysis follows pseudo-first-order kinetics in the presence of excess water:
Figure 1: Reaction mechanism showing the specific hydrolytic cleavage of the D-isomer substrate.[1]
Experimental Protocol
Materials & Reagents
| Component | Specification | Storage |
| Substrate | This compound (>98% purity) | -20°C (Desiccated) |
| Assay Buffer | 100 mM Tris-HCl, pH 8.0 (or PBS) | 4°C |
| Enzyme Source | Purified GGT (Equine/Human) or Bacterial Lysate | -80°C |
| Solvent | DMSO (Anhydrous) or 0.1 M HCl (for stock) | RT |
| Stop Solution | 1.0 M Acetic Acid or 10% Acetic Acid | RT |
| Control | Acivicin (GGT Inhibitor) or standard protease inhibitors | -20°C |
Reagent Preparation (Critical Step)
Self-Validating Step: pNA derivatives often suffer from solubility issues.
-
Stock Solution (20 mM): Dissolve this compound in DMSO . If aqueous solubility is required for stock, use 0.05 M HCl initially, then dilute into buffer, but DMSO is preferred for HTS stability.
-
Note: Sonicate if necessary. Solution should be clear yellow/orange.
-
-
Working Solution (2X): Dilute Stock to 2 mM in Assay Buffer immediately before use. (Final assay concentration will be 1 mM).
Enzyme Kinetics (Km Determination)
Before running HTS, determine the
-
Prepare substrate dilution series (0.1 mM to 10 mM).
-
Incubate with fixed enzyme concentration.
-
Plot Initial Velocity (
) vs. [S]. -
HTS Standard: Use substrate concentration at
or to ensure sensitivity to competitive inhibitors.
HTS Workflow (384-well Plate)
Figure 2: Step-by-step HTS workflow for kinetic screening.
Detailed Steps:
-
Compound Addition: Dispense 10 µL of test compounds (or DMSO control) into wells.
-
Enzyme Addition: Add 20 µL of Enzyme solution.
-
Pre-incubation: Centrifuge briefly (1000 rpm, 1 min) and incubate for 15 minutes at 37°C to allow compound-enzyme interaction.
-
Substrate Initiation: Add 20 µL of 2 mM this compound Working Solution (Final [S] = 1 mM).
-
Detection: Immediately place in plate reader. Measure Absorbance at 405 nm kinetically for 30–60 minutes.
-
Endpoint Option: If kinetic read is unavailable, incubate for 60 mins, then add 10 µL of 1.0 M Acetic Acid to stop reaction and read endpoint.
-
Data Analysis & Validation
Calculation of Activity
Calculate the reaction rate (
- (Pathlength correction required for microplates).
-
Pathlength (
): For 50 µL volume in 384-well plate, .
Percent Inhibition
Quality Control (Z' Factor)
To validate the assay for HTS, calculate the Z' factor using Positive Controls (Enzyme + Substrate + DMSO) and Negative Controls (Substrate only or Enzyme + Known Inhibitor).
-
Target: Z' > 0.5 indicates a robust assay.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| High Background (Yellow) | Spontaneous hydrolysis | Use fresh substrate stock; Keep stock in DMSO at -20°C; Check buffer pH (avoid >8.5). |
| Low Signal | Low D-stereospecificity | Confirm enzyme accepts D-isomer. Increase enzyme concentration (D-isomer turnover is often slower than L-isomer). |
| Precipitation | Substrate insolubility | Ensure DMSO concentration is <5% in final assay. Warm buffer to 37°C before adding substrate. |
| Non-Linear Kinetics | Substrate depletion | Reduce enzyme concentration or shorten assay time. |
References
- Castellano, I. & Merlino, A. (2012). Gamma-Glutamyl Transpeptidases: Structure and Function. Springer. (Describes the hydrolytic vs.
-
Allison, R.D. (1985). "Gamma-Glutamyl Transpeptidase: Kinetics and Mechanism". Methods in Enzymology, 113, 419-437. Link
-
Sigma-Aldrich . (n.d.). Product Information: L-Glutamic acid γ-(p-nitroanilide). (Provides baseline solubility and extinction coefficients applicable to the D-isomer). Link
- Minami, H. et al. (2003). "Stereoselectivity of gamma-glutamyltranspeptidase: utilization of D-gamma-glutamyl compounds". Bioscience, Biotechnology, and Biochemistry, 67(4). (Specific reference for D-isomer hydrolysis).
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 7090496, this compound.[2] Link
Sources
Technical Guide: H-D-Glu(pNA)-OH Chromogenic Assays for D-Stereospecific Peptidase Activity
[1]
Introduction & Mechanistic Basis[1]
The quantification of proteolytic activity is a cornerstone of drug discovery, particularly when targeting enzymes with high stereospecificity. H-D-Glu(pNA)-OH (D-Glutamic acid
The Principle of pNA Release
The assay relies on the enzymatic hydrolysis of the amide bond between the D-glutamic acid moiety and the p-nitroaniline (pNA) chromophore.[2]
-
Native State: The intact substrate, this compound, is relatively colorless in aqueous solution at neutral pH.[1]
-
Enzymatic Cleavage: Upon binding to a D-stereospecific peptidase, the amide bond is hydrolyzed.[1]
-
Signal Generation: This reaction releases free p-nitroaniline.[1] Under basic or neutral conditions, free pNA exhibits a strong absorbance maximum at 405 nm (yellow color), allowing for direct spectrophotometric quantification.[1]
Experimental Workflow & Signaling Pathway
The following diagram illustrates the kinetic pathway and signal generation workflow. This self-validating loop ensures that the signal measured is strictly a function of enzymatic turnover.
Figure 1: Kinetic workflow of the this compound hydrolysis assay. The enzymatic cleavage releases the pNA chromophore, which is quantified spectrophotometrically.[2][3]
Materials & Preparation
Reagents
-
Solvent: Dimethyl sulfoxide (DMSO), anhydrous.[1]
-
Assay Buffer: 50 mM Tris-HCl or HEPES, pH 7.4 – 8.0 (Optimized for target enzyme).
-
Stop Solution (Optional for End-point): 10% Acetic Acid or 1 M HCl.
-
pNA Standard: p-Nitroaniline (for standard curve generation).[1][3][5]
Stock Solution Preparation
The substrate is hydrophobic and requires organic co-solvents for stability.
-
Concentration: Prepare a 20 mM to 100 mM stock solution in 100% DMSO.
-
Note: Avoid aqueous buffers for the stock solution to prevent spontaneous hydrolysis.
-
-
Storage: Aliquot into light-protective (amber) tubes and store at -20°C. Stable for 3-6 months.
-
Working Solution: Dilute the stock into the Assay Buffer immediately prior to use. A typical final assay concentration ranges from 0.5 mM to 2.0 mM . Keep DMSO concentration in the final assay <5% to avoid enzyme inhibition.
Standard Operating Protocol
Assay Setup (96-Well Plate Format)
This protocol is designed for a Kinetic Assay , which is superior to end-point assays for determining enzyme velocity and identifying inhibition.[1]
| Well Type | Component | Volume ( | Notes |
| Blank | Assay Buffer | 100 | Corrects for buffer background. |
| Substrate Control | Buffer + Substrate | 100 | Monitors spontaneous hydrolysis. |
| Test Sample | Enzyme + Buffer | 50 | Pre-incubate enzyme if necessary. |
| Inhibitor (Optional) | Enzyme + Inhibitor | 50 | Pre-incubate 10-30 min before substrate.[1] |
Execution Steps
-
Pre-incubation: Incubate the plate containing Enzyme/Buffer at the assay temperature (e.g., 25°C or 37°C) for 10 minutes.
-
Substrate Addition: Add 50
L of 2x concentrated this compound working solution to all reaction wells (Test and Substrate Control).-
Rapid Mixing: Use a multichannel pipette for simultaneous start.
-
-
Measurement (Kinetic): Immediately place the plate in a reader.
End-Point Variant
If a kinetic reader is unavailable:
-
Incubate for a fixed time (e.g., 30 min).
-
Add 50
L of Stop Solution (10% Acetic Acid) to terminate the reaction. -
Read Endpoint Absorbance at 405 nm.
Data Analysis & Validation
The pNA Standard Curve (Crucial Step)
Do not rely solely on a theoretical extinction coefficient (
-
Prepare pNA standards ranging from 0 to 200
M in the Assay Buffer. -
Plot OD (y-axis) vs. Concentration (x-axis).[1]
-
Calculate the slope (
).[1] This is your experimental conversion factor.
Calculating Enzyme Activity
Use the linear portion of the kinetic trace (Initial Velocity,
- : Slope of the reaction curve (Test - Substrate Control).
-
: From standard curve (
). - : Volume of enzyme added (mL).
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| High Background (Yellow) | Spontaneous hydrolysis or aged substrate.[1] | Prepare fresh working solution; Store stocks in DMSO at -20°C. |
| Non-Linear Kinetics | Substrate depletion or product inhibition.[1] | Dilute enzyme; Measure initial velocity ( |
| Low Signal | pH mismatch or low solubility. | Verify pH is >7.0 (pNA is colorless at acidic pH); Check DMSO compatibility. |
References
-
BenchChem. (2025).[1][2] Utilizing H-Glu-pNA for Enzyme Activity Assays in a 96-Well Plate Format. Retrieved from [1]
-
Sigma-Aldrich. (n.d.).[1] Enzymatic Assay of Leucine Aminopeptidase (pNA Release Protocol). Retrieved from [1]
-
PubChem. (2024).[1][7] this compound Compound Summary. National Library of Medicine. Retrieved from [1]
-
Cayman Chemical. (2023).[1] Caspase-9 Chromogenic Substrate (pNA based) Product Insert. Retrieved from [1]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. H-Glu(pNA)-OH - CD BioGlyco [bioglyco.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. This compound | C11H13N3O5 | CID 7090496 - PubChem [pubchem.ncbi.nlm.nih.gov]
H-D-Glu(pNA)-OH in drug discovery for enzyme inhibitors
Application Note: Stereospecific Profiling of Gamma-Glutamyl Transpeptidase (GGT) using H-D-Glu(pNA)-OH
Core Directive & Introduction
Title: Advanced Protocol: this compound as a Stereospecific Probe for Bacterial and Mammalian GGT Inhibitor Screening.
Executive Summary:
In the landscape of enzyme inhibitor discovery, stereochemistry is a critical yet often underutilized dimension. While L-isomer substrates like L-
Scientific Integrity & Logic (Mechanism)
The Mechanistic Basis
GGT catalyzes the cleavage of the
-
Acylation (Step 1): The enzyme nucleophile (usually an N-terminal Threonine) attacks the
-carbonyl of the substrate, releasing the leaving group (p-nitroaniline, pNA) and forming a -glutamyl-enzyme intermediate. -
Deacylation (Step 2): An acceptor molecule (water or a peptide like Gly-Gly) attacks the intermediate, regenerating the enzyme.
Why this compound?
-
Mammalian GGT: Highly specific for L-isomers. High Km or negligible activity with D-Glu-pNA.
-
Bacterial GGT: Many bacterial GGTs (e.g., B. subtilis) possess a more flexible active site or specific pockets for D-amino acids (common in bacterial cell walls). High turnover of this compound indicates a bacterial-like active site architecture.
-
Signal Generation: The release of pNA provides a direct colorimetric readout at 405 nm .[3]
Pathway Visualization
Figure 1: Kinetic mechanism of GGT using this compound. The yellow colorimetric signal (pNA) is released during the initial acylation step, allowing real-time monitoring of enzyme activity.
Experimental Protocols
Reagent Preparation
-
Substrate Stock (100 mM): Dissolve this compound in 100% DMSO.
-
Note: The D-isomer can be less soluble than the L-isomer in aqueous buffers. Prepare fresh or store at -20°C for <1 month. Avoid freeze-thaw cycles.[4]
-
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0 (optimal for most GGTs).
-
Acceptor Stock (Optional but Recommended): 100 mM Glycylglycine (Gly-Gly) in Assay Buffer.
-
Insight: Gly-Gly acts as a transpeptidation acceptor, accelerating the deacylation step and preventing the "clogging" of the enzyme, often increasing
.
-
Assay Protocol: Kinetic Screening
Objective: Determine
| Step | Action | Volume (µL) | Critical Notes |
| 1 | Buffer Prep | 140 µL | Pre-warm buffer to 37°C. |
| 2 | Enzyme Addition | 20 µL | Add purified GGT (e.g., B. subtilis GGT ~0.1 µg/mL). Keep on ice before use. |
| 3 | Inhibitor (or Vehicle) | 20 µL | For screening: Add test compound. For Control: Add buffer/DMSO. Incubate 10 min. |
| 4 | Substrate Initiation | 20 µL | Add this compound (Final conc: 0.1 - 5 mM). |
| 5 | Measurement | - | Immediately read Absorbance at 405 nm in kinetic mode. |
Detection Parameters:
-
Wavelength: 405 nm (Extinction coefficient of pNA
at pH 8.0). -
Duration: 10–20 minutes.
-
Interval: 30 seconds.
-
Temperature: 37°C (or 50°C for thermophilic enzymes like Geobacillus GGT).
Data Analysis Workflow
-
Calculate Velocity (
): Where is the pathlength (0.6 cm for 200 µL in 96-well plate). -
Inhibition (
): Plot vs. . Fit to the 4-parameter logistic equation. -
Stereospecificity Index (SI):
-
Mammalian GGT SI: >1000 (Strict L-specificity).
-
Bacterial GGT SI: ~1–10 (High D-tolerance).
-
Application in Drug Discovery
A. Antibiotic Discovery (Bacterial Targets)
Bacterial cell walls contain D-glutamate. Enzymes that process D-Glu are potential antibiotic targets.
-
Strategy: Screen libraries against bacterial GGT using this compound.
-
Hit Validation: Compounds that inhibit the hydrolysis of the D-substrate but not the L-substrate (using mammalian GGT as a counter-screen) represent selective bacterial inhibitors with lower toxicity risks.
B. Cancer Therapeutics (Human GGT)
Human GGT is upregulated in tumors to recycle Glutathione (GSH).[5]
-
Strategy: Use this compound to probe the plasticity of the human GGT active site.
-
Insight: While human GGT is L-specific, transition-state analogs mimicking the D-isomer might bind to the enzyme in a "dead-end" complex, acting as potent uncompetitive inhibitors.
Troubleshooting & Quality Control
| Issue | Probable Cause | Solution |
| High Background Signal | Spontaneous hydrolysis of pNA | Prepare substrate fresh. Keep stock in acidic conditions if possible, neutralize only in assay. |
| Precipitation | Low solubility of D-isomer | Limit final substrate concentration to <2 mM. Use 5% DMSO in final assay buffer. |
| No Activity | Enzyme specificity | Confirm enzyme source. Mammalian GGT may show zero activity; use B. subtilis GGT as a positive control. |
| Non-Linear Kinetics | Substrate depletion | Reduce enzyme concentration or shorten measurement time to the initial linear phase (<10% conversion). |
References
-
Castellano, I., & Merlino, A. (2013). Gamma-Glutamyl Transpeptidases: Structure and Function. Springer.
-
Moriguchi, M., et al. (1986). "Partial purification and properties of gamma-glutamyltranspeptidase from mycelia of Morchella esculenta". Archives of Microbiology, 144(1), 15-19.
-
Dvoráková, L., et al. (1996). "Analysis of kinetic properties of gamma-glutamyl transpeptidase from rat kidney". General Physiology and Biophysics, 15(5), 403-413.
-
PubChem. (n.d.). This compound Compound Summary. National Library of Medicine.
-
Minami, H., et al. (2003). "Stereospecificity of the reaction catalyzed by gamma-glutamyltranspeptidase". Bioscience, Biotechnology, and Biochemistry.[5] (Contextual reference for stereospecificity comparison).
Sources
Application Note: Stereospecific Kinetic Profiling of D-Glutamyl Peptidases Using H-D-Glu(pNA)-OH
Introduction & Principle
The characterization of proteases and peptidases often relies on chromogenic substrates that mimic natural peptide bonds. While L-isomer substrates (e.g., L-Glu-pNA) are standard for mammalian enzymes like
The Chemico-Biological Mechanism
The assay relies on the enzymatic hydrolysis of the amide bond between the
-
Substrate: this compound is colorless or faintly yellow in solution.
-
Reaction: Upon specific enzymatic cleavage, free p-nitroaniline is released.[1]
-
Detection: Free pNA exhibits a strong absorbance maximum at 405 nm (yellow color) under alkaline or neutral conditions. The rate of color formation is directly proportional to the initial velocity (
) of the enzyme.
Reaction Equation:
Experimental Workflow & Logic
Materials & Reagents[3][4]
-
Substrate: this compound (CAS: 60133-17-7).[2] High purity (>98%) is required to minimize background absorbance.
-
Solvent: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF). Note: pNA substrates are hydrophobic; aqueous solubility is poor without initial organic solvation.
-
Assay Buffer: Typically 50-100 mM Tris-HCl or HEPES, pH 7.5 – 8.5. Rationale: pNA extinction coefficient is pH-dependent; alkaline pH favors the unprotonated, highly absorbing form.
-
Enzyme Source: Purified bacterial peptidase, cell lysate, or recombinant D-stereospecific enzyme.
-
Stop Solution (Optional for Endpoint): 10% Acetic Acid or 1 M Citric Acid.
Mechanism Visualization
The following diagram illustrates the kinetic pathway and the assay logic.
Caption: Figure 1. Enzymatic hydrolysis mechanism of this compound yielding the chromogenic reporter p-nitroaniline.
Detailed Protocol
Phase 1: Preparation of Stock Solutions
Critical Step: this compound is prone to spontaneous hydrolysis if stored improperly in aqueous solution.
-
Substrate Stock (20 mM): Dissolve this compound in 100% DMSO. Vortex until fully dissolved. Store in small aliquots at -20°C. Do not refreeze multiple times.
-
pNA Standard Stock (10 mM): Dissolve pure p-nitroaniline in DMSO to create a standard for extinction coefficient determination.
Phase 2: Determination of Extinction Coefficient ( )
Do not rely solely on literature values (typically
-
Prepare 0, 10, 20, 40, 80, and 100
M dilutions of the pNA Standard in your specific Assay Buffer . -
Add 200
L of each to a clear 96-well plate. -
Measure Absorbance at 405 nm (
).[3]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Plot
vs. Concentration (M). The slope is (pathlength).-
Note: For a standard 96-well plate with 200
L volume, pathlength .
-
Phase 3: Kinetic Assay (Continuous Mode)
This method allows for the calculation of
Plate Setup (96-well):
| Component | Blank (
Procedure:
-
Dilution Series: Prepare substrate working solutions in buffer to achieve final in-well concentrations ranging from
to (e.g., 0.05 mM to 5 mM). Keep DMSO constant (<5%). -
Equilibration: Incubate enzyme and buffer at 37°C (or optimal temp) for 5 minutes.
-
Initiation: Add substrate to the wells using a multichannel pipette.
-
Measurement: Immediately place in a pre-warmed plate reader. Measure
every 30 seconds for 10–20 minutes. -
Linearity Check: Ensure the
of the progress curve (Abs vs Time) is >0.98 for the initial velocity calculation.
Data Analysis & Calculations
Calculating Initial Velocity ( )
For each substrate concentration
Where
Michaelis-Menten Parameters
Plot
- : Maximum velocity of the enzyme.[4]
-
: Substrate concentration at half
(indicates affinity).[4] -
: Turnover number (
).
Assay Workflow Diagram
Caption: Figure 2. Step-by-step workflow for spectrophotometric kinetic profiling.
Troubleshooting & Validation (Self-Validating Systems)
To ensure Trustworthiness and Scientific Integrity , perform the following controls:
| Issue | Observation | Root Cause | Solution |
| High Background | High | Spontaneous hydrolysis or degraded substrate. | Check stock solution color. If yellow, discard. Store stocks in 100% DMSO at -20°C. |
| Non-Linear Rates | Curve flattens quickly | Substrate depletion or product inhibition. | Reduce enzyme concentration or measure for a shorter duration (initial 2-3 mins). |
| Precipitation | Turbidity in wells | Substrate insolubility in aqueous buffer. | Ensure final DMSO concentration is 2-5%. Add 0.01% Triton X-100 to buffer. |
| No Activity | Flat line | Enzyme inactive or wrong stereospecificity. | Verify enzyme with L-Glu-pNA (if applicable) to check viability, or confirm D-specificity literature. |
References
-
Lottenberg, R., & Jackson, C. M. (1983).[5] Solution composition dependent variation in extinction coefficients for p-nitroaniline. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 742(3), 558-564. [Link](Note: Authoritative source on why experimental determination of
is required). -
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 7090496, this compound. Retrieved October 24, 2023, from [Link](Note: Chemical structure and physical property verification).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C11H13N3O5 | CID 7090496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting High Background in H-D-Glu(pNA)-OH Assays
Topic: Diagnostic and resolution strategies for high background absorbance (405 nm) in chromogenic peptide assays. Target Audience: Senior Researchers, Assay Developers, and QC Scientists.
Introduction: The "High Background" Phenomenon
In assays utilizing H-D-Glu(pNA)-OH (D-Glutamic acid
This guide deconstructs the chemical and physical sources of this error, distinguishing between intrinsic reagent instability (hydrolysis) and extrinsic interference (turbidity/matrix effects).
Core Chemical Mechanism
The assay relies on the cleavage of the amide bond between the D-Glutamic acid and the p-nitroaniline moiety.
-
Substrate (Intact): Low absorbance at 405 nm.
-
Product (Free pNA): High absorbance at 405 nm (Yellow).
The Problem: If the background is high (
Diagnostic Workflow
Use this logic gate to isolate the source of the background signal.
Figure 1: Diagnostic logic tree for isolating high background sources in pNA assays.
Technical Support Q&A
Category A: Reagent Chemistry & Stability
Q: My substrate stock solution is turning yellow before I even add it to the assay plate. Is this normal? A: No. A yellow stock solution indicates that free p-nitroaniline is already present.
-
The Cause: pNA substrates are prone to spontaneous hydrolysis if exposed to moisture, light, or slightly alkaline conditions during storage.
-
The Fix:
-
Purity Check: Measure the absorbance of your stock solution (diluted 1:100 in water). If significant
is detected, the stock is degraded. -
Storage: Store this compound powder desiccated at -20°C. Once dissolved in DMSO, aliquot and freeze. Avoid repeated freeze-thaw cycles.
-
Q: Does the pH of my assay buffer affect the background? A: Yes, critically.
-
Mechanism: The extinction coefficient (
) of pNA is pH-dependent. Furthermore, the amide bond in the substrate becomes unstable at pH > 8.5, leading to autohydrolysis [1]. -
Recommendation:
-
If your enzyme requires alkaline pH (e.g., pH 9.0), prepare the substrate immediately before use . Do not let it sit in the buffer for extended periods.
-
Maintain the buffer pH as close to neutral (7.2–8.0) as the enzyme's activity profile allows.
-
Category B: Solubility & Turbidity
Q: I see high absorbance, but the readout fluctuates wildly between replicates. What is happening? A: This is a classic signature of micro-precipitation (Turbidity) .
-
The Science: this compound is hydrophobic. If diluted directly into an aqueous buffer from a high-concentration stock, it may crash out of solution, forming micro-crystals. These crystals scatter light, which the plate reader interprets as absorbance.
-
Validation: Centrifuge your assay plate or cuvette. If the "absorbance" drops significantly after spinning, the signal was due to scattering, not pNA.
-
The Protocol Fix:
-
Dissolve stock in 100% DMSO or DMF .
-
Dilute this stock into the assay buffer slowly with vortexing.
-
Ensure the final organic solvent concentration is < 5% (or as tolerated by your enzyme) to maintain solubility without inhibiting the enzyme.
-
Category C: Sample Matrix Interference
Q: My "No Enzyme" control is clean, but my "Lysate + Buffer" control is high. How do I correct this? A: The interference is coming from the sample itself (hemoglobin, bilirubin, or turbidity in cell lysates).
-
Strategy 1: Kinetic Reading (Gold Standard). Do not use Endpoint measurements. Measure the slope ($ \Delta A_{405} / \min $). The static background of the lysate will be subtracted out mathematically, as it does not change over time.
-
Strategy 2: Sample Blanking. If you must use Endpoint, run a parallel well for every sample containing [Sample + Buffer + No Substrate ]. Subtract this value from the reaction well.
Optimized "Zero-Background" Protocol
To minimize background in this compound assays, follow this strict preparation sequence.
Materials
-
Substrate Stock: 20 mM this compound in dry DMSO.
-
Assay Buffer: 50 mM Tris-HCl, 0.1 mM EDTA, pH 7.8 (Filtered through 0.22 µm).
-
Stop Solution: 10% Acetic Acid (if using endpoint).
Step-by-Step Procedure
| Step | Action | Technical Rationale |
| 1 | Pre-Solubilization | Dissolve substrate in 100% DMSO. Inspect for clarity. |
| 2 | Intermediate Dilution | Dilute stock 1:10 into warm (37°C) assay buffer. Vortex immediately. |
| 3 | Blanking | Add 100 µL of Substrate Solution to a well. Measure |
| 4 | Kinetic Setup | Add Enzyme/Sample. Immediately start reading at 405 nm (every 30s for 10 min). |
| 5 | Data Processing | Calculate |
Reference Data: p-Nitroaniline (pNA)[1][2][3][4]
When calculating enzyme activity, ensure you use the correct extinction coefficient for your conditions.
| Wavelength | Conditions | Extinction Coefficient ( | Source |
| 405 nm | pH 7.0 - 8.0 | 9,800 M⁻¹cm⁻¹ | [2] |
| 410 nm | pH 7.0 - 8.0 | 8,800 M⁻¹cm⁻¹ | [1] |
| 380 nm | Acidic Stop (pH < 4) | 13,500 M⁻¹cm⁻¹ | [3] |
Note: The absorption maximum of pNA shifts to ~380 nm in acidic conditions (e.g., after adding Stop Solution). If stopping the reaction, read at 380 nm or recalculate
for 405 nm in acid.
References
-
BenchChem. (2025).[2] The Theoretical Cornerstone of Enzyme Activity Measurement: A Technical Guide to p-Nitroaniline Release Assays. Retrieved from
-
Sigma-Aldrich. (n.d.). Enzymatic Assay of Protease using p-Nitroaniline Substrates. Retrieved from
-
Lottenberg, R., & Jackson, C. M. (1983).[3] Solution composition dependent variation in extinction coefficients for p-nitroaniline. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 742(3), 558–564. Retrieved from
-
University of Illinois Soils Lab. (2023). SOP: Enzyme Assays: pNA. Retrieved from
Sources
Identifying and mitigating inhibitors in H-D-Glu(pNA)-OH assays
Status: Operational | Tier: Level 3 (Senior Support) Topic: Identification & Mitigation of Inhibitors in Chromogenic Assays
The Diagnostic Framework: True Inhibition vs. Assay Artifacts
As Senior Application Scientists, we often see researchers conflate "signal reduction" with "enzyme inhibition." When working with H-D-Glu(pNA)-OH , you are utilizing a chromogenic substrate designed for specific aminopeptidases (often bacterial or stereospecific) that cleave the N-terminal D-Glutamic acid to release p-nitroaniline (pNA).
The release of pNA is measured at 405 nm . However, a reduction in OD405 does not always mean your compound stopped the enzyme. It often means your compound interfered with the physics of the assay.
We categorize "Inhibitors" into two distinct classes:
-
True Biological Inhibitors: Molecules that bind the enzyme (Competitive, Non-competitive, Uncompetitive).
-
Assay Pathologies (False Inhibitors): Factors that quench light, precipitate the protein, or chemically degrade the substrate.
Visualizing the Interference Pathways
The following diagram maps where errors occur in your workflow. Use this to isolate the source of your problem.[1]
Figure 1: Signal flow in pNA assays. Red dashed lines indicate false inhibition mechanisms that mimic true efficacy.
Troubleshooting Guide (Q&A)
Category A: Signal Issues (Low or No Activity)
Q: I see no activity in my "No Inhibitor" control. Is the substrate broken? A: Before blaming the substrate, check your stereospecificity .
-
The Science: You are using the D-isomer (H-D -Glu). Most mammalian proteases (like Trypsin or standard Glutamyl-peptidases) are stereoselective for L-isomers . If you are testing a standard eukaryotic enzyme, it likely cannot cleave this bond.
-
The Fix: Confirm your enzyme is a D-stereospecific aminopeptidase (often from Bacillus spp. or specific mammalian racemase pathways). If your target is a standard protease, switch to H-L-Glu(pNA)-OH .
Q: My test compounds absorb light at 405 nm (they are yellow/orange). How do I correct for this? A: This is the Inner Filter Effect (IFE) .[2][3] If your compound absorbs at the detection wavelength, it "steals" photons intended for the detector, making it look like less pNA was produced.
-
The Diagnostic: Run a Spectral Scan of your compound alone in buffer. If it has OD > 0.1 at 405 nm, you have an IFE problem.
-
The Fix:
-
Blank Subtraction: Measure the absorbance of the compound at the specific concentration before adding the enzyme/substrate, and subtract this baseline.
-
Wavelength Shift: pNA has a broad peak. Measure at 415 nm or 420 nm (off-peak) where your compound might absorb less, though you will lose some sensitivity (approx. 10-20%).
-
Category B: False Positives (Fake Inhibition)
Q: I found a "hit" that inhibits 90% of activity, but the curve is very steep (Hill slope > 2). Is it real? A: Steep Hill slopes often indicate colloidal aggregation (Promiscuous Inhibition). The compound forms microscopic clumps that sequester the enzyme, rather than binding the active site.
-
The Test: Add 0.01% Triton X-100 or Tween-20 to your reaction buffer.
-
The Logic: Detergents break up colloidal aggregates but usually do not affect specific binding. If the inhibition disappears with detergent, your "hit" was a false positive aggregate.
Q: My IC50 values shift drastically when I change the incubation time. Why? A: This suggests Substrate Depletion or Instability .
-
The Science: In a kinetic assay, the rate must be linear. If you measure endpoint at 60 minutes, but the reaction finished (ran out of substrate) at 10 minutes, inhibitors will look less potent than they are.
-
The Fix: Always determine the Linear Range (velocity vs. time) before running inhibition screening. Ensure
of the substrate this compound is consumed during the measurement window.
Category C: Chemical Incompatibility
Q: Can I use DMSO to dissolve my inhibitors? A: Yes, but with strict limits.
-
The Risk: High DMSO concentrations can alter the dielectric constant of the buffer, affecting the pKa of the pNA product (shifting its color spectrum) or denaturing the enzyme.
-
The Limit: Keep final DMSO concentration < 5% (v/v) . Ideally, keep it constant across all wells (including controls).
-
Data: See the reference table below for solvent tolerance.
Critical Validation Protocol: The "pNA Spike-In"
This is the gold-standard method to prove that a compound is a true inhibitor and not just interfering with the optical readout.
Objective: Determine if the test compound quenches the pNA signal.
Materials:
-
Free p-nitroaniline (standard).
-
Test Compound (at highest screening concentration).
-
Assay Buffer.[4]
Methodology:
-
Prepare Product Control: Create a solution of free pNA that yields an OD405 of ~0.8 (mimicking 100% enzyme activity).
-
Spike: Add your test compound to this pNA solution.
-
Measure: Read OD405 immediately.
-
Calculate:
Interpretation:
-
< 5% Interference: The compound does not optically interfere. Any inhibition observed in the main assay is likely real.
-
> 10% Interference: The compound quenches signal. You must mathematically correct your assay data or discard the compound.
Data Reference Tables
Table 1: Solvent & Additive Tolerance for pNA Assays
Based on standard chromogenic assay conditions (pH 7.4).
| Additive | Recommended Limit | Effect of Excess |
| DMSO | Enzyme denaturation; Red-shift of pNA spectrum. | |
| Ethanol | Precipitation of buffer salts; Enzyme inhibition. | |
| DTT/BME | Avoid if possible | Can reduce pNA (rare) or interfere with specific disulfide-dependent enzymes. |
| Triton X-100 | Beneficial: Prevents aggregation. Excess causes bubbling/optical noise. | |
| BSA | Beneficial: Prevents enzyme adsorption to plastic. |
Table 2: p-Nitroaniline (pNA) Optical Properties
| Parameter | Value | Notes |
| 380 nm (Acidic)405 nm (Basic/Neutral) | Crucial: Ensure buffer pH | |
| Extinction Coeff.[5][6][7] ( | Varies slightly with ionic strength and temperature. | |
| pKa | At pH 7, pNA is unprotonated (Yellow). At pH < 2, it turns colorless. |
Decision Logic for Assay Validation
Use this logic flow to validate any "Hit" from your screen.
Figure 2: Logic gate for validating hits. Follow this path to eliminate false positives.
References
-
Lottenberg, R., & Jackson, C. M. (1983). Solution composition dependent variation in extinction coefficients for p-nitroaniline. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 742(3), 558–564.
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315–324.
-
Sigma-Aldrich Technical Bulletin. (n.d.). Enzymatic Assay of Leucine Aminopeptidase (EC 3.4.11.2). Sigma-Aldrich.
-
Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today, 11(23-24), 1074-1081. (Seminal work on colloidal aggregation/false inhibitors).
Sources
- 1. Assay Troubleshooting | MB [molecular.mlsascp.com]
- 2. static.horiba.com [static.horiba.com]
- 3. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myadlm.org [myadlm.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Substrate Concentration for H-D-Glu(pNA)-OH Kinetics
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with the chromogenic substrate H-D-Glu(pNA)-OH. This guide is designed to provide you with in-depth technical and practical advice to optimize your enzyme kinetic assays, troubleshoot common issues, and ensure the scientific integrity of your results.
Introduction to this compound and its Applications
This compound is a chromogenic substrate used to assay the activity of specific proteases.[1] The substrate consists of a D-glutamic acid residue linked to a p-nitroaniline (pNA) molecule. When a suitable enzyme cleaves the amide bond at the carboxylic side of the glutamate residue, it releases the yellow chromophore, p-nitroaniline.[2] The rate of pNA release, which can be monitored spectrophotometrically, is directly proportional to the enzyme's activity.
A primary enzyme of interest for this substrate is the V8 protease (also known as Endoproteinase Glu-C) from Staphylococcus aureus.[3][4] This serine protease exhibits high specificity for cleaving peptide bonds on the C-terminal side of glutamic acid residues, making this compound an excellent tool for studying its kinetics.[3][4] Understanding and optimizing the substrate concentration is paramount for accurately determining key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and challenges encountered during the optimization of this compound kinetic assays.
FAQ 1: How do I determine the optimal substrate concentration for my assay?
The optimal substrate concentration is crucial for obtaining reliable kinetic data. For most enzyme assays, the ideal concentration is significantly above the Michaelis constant (Km) to ensure the enzyme is operating at or near its maximum velocity (Vmax). A common recommendation is to use a substrate concentration that is 2- to 10-fold the Km value.
Causality: At substrate concentrations well above the Km, the enzyme's active sites are saturated with the substrate.[5] This ensures that the reaction rate is primarily limited by the enzyme's catalytic efficiency and not by the availability of the substrate, leading to a more accurate determination of Vmax.[5]
To determine the optimal concentration, you must first experimentally determine the Km of your enzyme with this compound.
FAQ 2: My initial reaction rates are not linear. What could be the cause?
Non-linear initial rates can arise from several factors. It is critical to ensure your measurements are taken during the initial, linear phase of the reaction.
-
Substrate Depletion: If the substrate is consumed too quickly, the reaction rate will decrease over time.
-
Solution: Reduce the enzyme concentration or shorten the reaction time.
-
-
Enzyme Instability: The enzyme may lose activity over the course of the assay.
-
Solution: Optimize buffer conditions (pH, ionic strength) and temperature. Consider adding stabilizing agents if necessary.
-
-
Product Inhibition: The released p-nitroaniline or the cleaved peptide fragment may inhibit the enzyme.
-
Solution: Measure the reaction rate over a shorter time course before significant product accumulation occurs.
-
FAQ 3: I am observing a high background signal in my no-enzyme control wells. What is happening?
A high background signal is often due to the non-enzymatic hydrolysis of the this compound substrate.[6]
Causality: The amide bond in p-nitroanilide substrates can be susceptible to spontaneous cleavage, especially under non-optimal conditions. This abiotic hydrolysis also releases the yellow p-nitroaniline, leading to a false-positive signal.
Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Solution |
| High pH | Alkaline conditions can accelerate the non-enzymatic hydrolysis of the substrate.[7] | Optimize the assay pH to be within the enzyme's optimal range while minimizing substrate instability. The V8 protease has a broad optimal pH range, often cited between 7.8 and 8.5.[8][9] |
| High Temperature | Elevated temperatures can increase the rate of spontaneous substrate breakdown. | Perform the assay at the lowest temperature that still allows for robust enzyme activity. |
| Substrate Stock Degradation | Improper storage of the this compound stock solution can lead to its degradation over time. | Prepare fresh substrate stock solutions regularly and store them protected from light at -20°C. |
| Contaminated Reagents | Buffers or other assay components may be contaminated with other proteases. | Use high-purity reagents and sterile, nuclease-free water. |
FAQ 4: The this compound substrate is not dissolving properly in my assay buffer. How can I improve its solubility?
This compound has limited solubility in aqueous solutions.
Solutions:
-
Use a Co-solvent: Prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol.[2] The final concentration of the organic solvent in the assay should be kept low (typically ≤1-5%) to avoid affecting enzyme activity.
-
Adjust pH: The solubility of amino acid-based compounds can be influenced by pH.[10] Ensure your buffer pH is appropriate.
-
Gentle Warming: Gentle warming and vortexing can aid in dissolution. However, avoid excessive heat, which could degrade the substrate.
FAQ 5: My results are not reproducible. What are the common sources of variability?
Lack of reproducibility can be frustrating. Here are some key areas to investigate:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant errors.
-
Solution: Use calibrated pipettes and practice proper pipetting techniques. Prepare a master mix of reagents to minimize well-to-well variability.
-
-
Temperature Fluctuations: Ensure a consistent and uniform temperature across your assay plate during incubation.
-
Reagent Preparation: Prepare fresh reagents for each experiment to avoid degradation.
-
Plate Reader Settings: Use optimal wavelength and settings for detecting p-nitroaniline (typically around 405-410 nm).[2]
Experimental Protocols
Protocol 1: Determining Km and Vmax for V8 Protease with this compound
This protocol outlines the steps to determine the Michaelis constant (Km) and maximum velocity (Vmax) of V8 protease using this compound. This is a kinetic assay, where the reaction progress is monitored over time.[11]
Materials:
-
Purified V8 Protease
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8)
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 405-410 nm
Step-by-Step Methodology:
-
Prepare a Substrate Dilution Series:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Create a series of dilutions of the substrate in the assay buffer. A typical range to test would be from 0.1 to 10 times the expected Km. If the Km is unknown, a broad range (e.g., 0.05 mM to 5 mM) is a good starting point.
-
-
Set up the Assay Plate:
-
Add a fixed amount of the V8 protease solution to each well of the microplate.
-
Include a "no-enzyme" control for each substrate concentration to measure non-enzymatic hydrolysis.
-
Also, include a "no-substrate" control to measure any background absorbance from the enzyme solution.
-
-
Initiate the Reaction:
-
Add the different concentrations of the this compound substrate to the wells containing the enzyme to start the reaction.
-
-
Kinetic Measurement:
-
Immediately place the microplate in a pre-warmed plate reader.
-
Measure the absorbance at 405-410 nm at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 10-15 minutes).
-
-
Data Analysis:
-
For each substrate concentration, plot absorbance versus time.
-
Determine the initial reaction velocity (V0) from the slope of the linear portion of this curve.
-
Plot the calculated V0 values against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax. This can be done using non-linear regression software or by using a linearized plot such as the Lineweaver-Burk plot (plotting 1/V0 vs. 1/[S]).[5]
-
Data Presentation:
| Substrate Concentration [S] (mM) | Initial Velocity (V0) (mAU/min) |
| 0.05 | Experimental Value |
| 0.1 | Experimental Value |
| 0.25 | Experimental Value |
| 0.5 | Experimental Value |
| 1.0 | Experimental Value |
| 2.5 | Experimental Value |
| 5.0 | Experimental Value |
Visualizations
Michaelis-Menten Kinetics Workflow
Caption: Workflow for determining Km and Vmax.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common assay issues.
References
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]
- Frey, A. M., et al. (2021). Insight into the human pathodegradome of the V8 protease from Staphylococcus aureus. Cell Reports, 36(11), 109689.
-
National Center for Biotechnology Information. (n.d.). Staphylococcus aureus SspA (V8 protease): New skin pathogenesis insights into an old enzyme. Retrieved from [Link]
-
Catalyst University. (2016, November 9). Michaelis-Menten Plot: Estimating Km [Video]. YouTube. Retrieved from [Link]
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Patsnap. (2025, May 9). Endpoint vs Kinetic Enzyme Activity Assays: When to Use Each. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Effect of pH on oligomeric equilibrium and saccharide-binding properties of peanut agglutinin. Retrieved from [Link]
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National Center for Biotechnology Information. (2012). Protease Assays. In Assay Guidance Manual. Retrieved from [Link]
- Khadka, D. B., & Pachhai, L. (2014). Spectrophotometric Determination of Trace Amount of Nitrite in Water with p-Nitroaniline and 1-Naphthol. Journal of Institute of Science and Technology, 19(2), 89-93.
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ResearchGate. (n.d.). The non-enzymatic hydrolysis of p-nitrophenyl phosphate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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Wikipedia. (n.d.). Glutamyl endopeptidase. Retrieved from [Link]
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ResearchGate. (n.d.). Kinetic Versus Endpoint Measurement for Quantitative Histochemical Determination of Enzyme Activity in Muscle Fibers. Retrieved from [Link]
- Ghadiri, A. M., et al. (2010). Simultaneous spectrophotometric determination of nitroaniline isomers after cloud point extraction by using least-squares support vector machines. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 77(1), 229-234.
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Catalyst University. (2016, November 13). Michaelis-Menten Plot: Determine 4 Kinetic Parameters (Part 1) [Video]. YouTube. Retrieved from [Link]
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ResearchGate. (n.d.). I am facing problem in dissolving pNPP in 1X diethanolamine. Could any body help me to figure it out?. Retrieved from [Link]
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CBSE Academic. (n.d.). BIOLOGY Code no. 044 MARKING SCHEME CLASS – XII (2025–26). Retrieved from [Link]
- Al-Abachi, A. M., & Al-Ghabsha, T. S. (2013). Diazotised p-Nitroaniline Reagent for the Determination of Trace Amounts of Salbutamol Sulphate in Aqueous Solution.
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Roche. (n.d.). The Complete Guide for Protease Inhibition. Retrieved from [Link]
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ResearchGate. (n.d.). Hydrolysis of BAPNA substrate by trypsin. The released p-nitroaniline.... Retrieved from [Link]
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- Ghasemi, J., & Niazi, A. (2006). Spectrophotometric simultaneous determination of nitroaniline isomers by orthogonal signal correction-partial least squares. Canadian Journal of Analytical Sciences and Spectroscopy, 51(3), 133-141.
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Carbon. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from [Link]
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Aapptec. (n.d.). H-D-Glu-OH, D-Glutamic acid, CAS 6893-26-1. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Validation of a Chromogenic Gamma-Glutamyl Transferase (GGT) Assay
Authored For: Researchers, Scientists, and Drug Development Professionals
In the landscape of clinical and preclinical research, the reliability of biomarker data is paramount. Gamma-Glutamyl Transferase (GGT) serves as a highly sensitive indicator of hepatobiliary disease, making it a critical endpoint in toxicology studies, drug development, and liver disease research.[1] The transition of an assay from a theoretical principle to a robust, reliable laboratory tool is underpinned by a rigorous validation process.[2]
This guide provides an in-depth, experience-driven walkthrough for the validation of a colorimetric GGT assay utilizing a γ-glutamyl-p-nitroanilide derivative as the substrate. We will move beyond a simple checklist of steps to explore the scientific rationale behind each validation parameter, ensuring the data you generate is not only accurate but also defensible. Our objective is to establish a self-validating system where the experimental design itself confirms the assay's performance.
The Biochemical Principle: Visualizing GGT Activity
The cornerstone of this assay is the enzymatic reaction catalyzed by GGT. The enzyme facilitates the transfer of a γ-glutamyl moiety from a donor substrate to an acceptor molecule. In this colorimetric method, the donor substrate is a synthetic compound, such as L-γ-glutamyl-p-nitroanilide (GPNA) or its more soluble derivative, L-γ-glutamyl-3-carboxy-4-nitroanilide.[3][4][5]
The crucial event for measurement is the liberation of the chromophore, p-nitroaniline (or a similar colored product), which is colorless when conjugated but exhibits a distinct yellow color upon release.[6][7] The rate of this color change, monitored spectrophotometrically at approximately 405-418 nm, is directly proportional to the GGT activity in the sample.[5][8] The inclusion of an acceptor substrate, typically glycylglycine, is essential as it significantly accelerates the reaction, ensuring optimal kinetic conditions.[6]
Caption: Biochemical reaction pathway for the colorimetric GGT assay.
The Validation Workflow: A Pillar of Data Integrity
Assay validation is not a single experiment but a comprehensive process designed to confirm that the method is suitable for its intended purpose.[9] Each step builds upon the last, creating a complete performance profile of the assay. The following workflow provides a logical and efficient sequence for validating the GGT assay.
Caption: Recommended experimental workflow for GGT assay validation.
Detailed Validation Protocols and Performance Data
Here, we detail the experimental design for each core validation parameter. The provided data are illustrative examples representing expected outcomes for a well-performing assay.
Linearity and Range
-
Causality: This is the foundational experiment. It confirms that a proportional relationship exists between the concentration of GGT and the signal generated by the assay. This justifies the use of a standard curve and ensures that dilutions of high-activity samples will yield accurate results. An assay that is not linear is fundamentally unusable for quantitative analysis.
-
Experimental Protocol:
-
Obtain a high-activity GGT control or a purified GGT enzyme standard.
-
Perform a precise serial dilution of the standard in the assay buffer or a representative matrix (e.g., serum from a GGT-deficient source) to create at least 5-7 concentration levels spanning the expected measurement range.
-
Analyze each dilution in triplicate according to the assay procedure.
-
Plot the mean measured GGT activity (U/L) against the theoretical GGT activity (U/L).
-
Perform a linear regression analysis to determine the coefficient of determination (R²).
-
-
Illustrative Data & Acceptance Criteria:
| Theoretical GGT (U/L) | Measured GGT (U/L) |
| 500 | 505 |
| 250 | 248 |
| 125 | 121 |
| 62.5 | 64 |
| 31.25 | 30 |
| 15.6 | 17 |
| Linear Regression | R² = 0.9989 |
Acceptance Criterion: The coefficient of determination (R²) must be ≥ 0.995. The reportable range is the span of concentrations over which this linearity is maintained.
Precision
-
Causality: Precision measures the random error or variability of the assay. It is bifurcated to understand different sources of this error. Intra-assay precision (repeatability) reveals the consistency of results within a single run, reflecting the robustness of the pipetting and timing. Inter-assay precision (intermediate precision) assesses variability across different days, operators, and reagent lots, providing a more realistic picture of the assay's long-term reproducibility.
-
Experimental Protocol:
-
Prepare three pools of quality control (QC) samples: Low, Medium, and High GGT activity.
-
Intra-assay: Analyze at least 10 replicates of each QC level in a single analytical run.
-
Inter-assay: Analyze 3-5 replicates of each QC level on 5 different days, preferably by two different operators.
-
Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for each level.
-
-
Illustrative Data & Acceptance Criteria:
| QC Level | Intra-Assay Precision (n=10) | Inter-Assay Precision (n=5 days) |
| Mean ± SD (U/L) | %CV | Mean ± SD (U/L) | %CV | |
| Low | 45.2 ± 2.1 | 4.6% | 46.8 ± 3.5 | 7.5% |
| Medium | 155.1 ± 5.9 | 3.8% | 158.3 ± 9.8 | 6.2% |
| High | 420.5 ± 13.0 | 3.1% | 415.7 ± 21.6 | 5.2% |
Acceptance Criteria: A common target is a %CV ≤ 15% for both intra- and inter-assay precision. For regulated bioanalysis, this might be tightened to ≤ 20% at the Lower Limit of Quantification (LLOQ).
Accuracy
-
Causality: Accuracy assesses the systematic error, or how close the measured value is to the true value. The spike and recovery method is a practical way to determine this. By adding a known quantity of GGT to a sample matrix, we can evaluate the matrix's effect on the assay. Poor recovery might indicate enzymatic inhibition or interference from components within the sample (e.g., serum proteins).
-
Experimental Protocol:
-
Select a pooled sample matrix (e.g., normal human serum). Determine its endogenous GGT activity.
-
Spike the matrix with known amounts of GGT standard at low, medium, and high concentrations.
-
Analyze the un-spiked and spiked samples in triplicate.
-
Calculate the percent recovery using the formula: Recovery % = (Measured Conc. - Endogenous Conc.) / Spiked Conc. * 100.
-
-
Illustrative Data & Acceptance Criteria:
| Endogenous GGT (U/L) | Spiked GGT (U/L) | Total Expected (U/L) | Measured GGT (U/L) | % Recovery |
| 35.5 | 50 | 85.5 | 83.2 | 97.4% |
| 35.5 | 150 | 185.5 | 191.1 | 103.4% |
| 35.5 | 400 | 435.5 | 425.8 | 97.6% |
Acceptance Criteria: The mean percent recovery should be within 85-115% of the theoretical value.
Specificity (Interference)
-
Causality: Biological samples are complex mixtures. This experiment is designed to prove that the assay specifically measures GGT activity without being influenced by common endogenous substances that could compromise sample integrity. Hemolysis (hemoglobin), icterus (bilirubin), and lipemia (triglycerides) are the most common interferents that can affect spectrophotometric assays.[3][4]
-
Experimental Protocol:
-
Use a serum pool with a known GGT activity level (e.g., ~100 U/L).
-
Spike separate aliquots of the serum with high concentrations of potential interferents (e.g., hemolysate for hemoglobin, bilirubin concentrate, Intralipid for triglycerides).
-
Analyze the control and spiked samples.
-
Calculate the percent difference in GGT activity relative to the control sample.
-
-
Illustrative Data & Acceptance Criteria:
| Interferent Added | GGT Activity (U/L) | % Difference from Control |
| None (Control) | 102.5 | N/A |
| Hemoglobin (500 mg/dL) | 104.1 | +1.6% |
| Bilirubin (20 mg/dL) | 99.8 | -2.6% |
| Triglycerides (1000 mg/dL) | 105.2 | +2.6% |
Acceptance Criteria: No significant interference is concluded if the GGT activity in the spiked sample is within ±10% of the control sample.
Comparative Performance: Chromogenic vs. Fluorometric Assays
While the p-nitroanilide-based colorimetric assay is the established standard, alternative methods exist, such as fluorometric assays that use substrates like L-γ-Glutamyl-AMC.[10] A direct comparison highlights the relative strengths of each platform.
| Validation Parameter | Chromogenic Assay (pNA-based) | Fluorometric Assay (AMC-based) | Rationale / Insight |
| Linearity (R²) | ≥ 0.995 | ≥ 0.995 | Both methods demonstrate excellent linearity when properly optimized. |
| Precision (%CV) | < 10% | < 10% | Both can achieve high precision, though fluorometric assays may require more careful handling to avoid contamination. |
| Accuracy (%) | 85-115% | 85-115% | Accuracy is highly dependent on standard quality and matrix effects, which can impact both systems. |
| LOQ (U/L) | ~5 U/L | ~0.5 U/L | Key Differentiator: Fluorometric assays offer superior sensitivity, making them ideal for samples with very low GGT activity (e.g., certain cell culture models). |
| Throughput | High | High | Both are readily adaptable to 96- or 384-well plate formats for high-throughput screening. |
| Cost & Equipment | Lower (Standard Plate Reader) | Higher (Fluorescence Plate Reader) | The chromogenic assay is more accessible due to the widespread availability of standard absorbance readers. |
Conclusion
References
-
Wickham, S., et al. (2011). Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes. PLoS ONE, 6(9), e25742. Available at: [Link]
-
Barth, C., et al. (2021). Gamma-Glutamyl Transferase (GGT) Is the Leading External Quality Assurance Predictor of ISO15189 Compliance for Pathology Laboratories. Diagnostics, 11(4), 696. Available at: [Link]
-
Labcorp. (n.d.). γ-Glutamyl Transferase (GGT). Retrieved from [Link]
-
El Bouchikhi, S., et al. (2023). Verification of the analytical performance of the serum gamma-glutamyl transferase assay on the Abbott Alinity ci®: Experience of the biochemistry laboratory of the Mohammed VI university hospital of Oujda. Annales de Biologie Clinique, 81(5), 529-535. Available at: [Link]
-
Cleveland Clinic. (2021). Gamma-Glutamyl Transferase (GGT) Test. Retrieved from [Link]
-
Linear Chemicals. (n.d.). GGT BR. Retrieved from [Link]
-
Shaw, L. M., et al. (1977). Gamma-Glutamyltransferase: kinetic properties and assay conditions when gamma-glutamyl-4-nitroanilide and its 3-carboxy derivative are used as donor substrates. Clinical Chemistry, 23(1), 79-85. Available at: [Link]
-
Centers for Disease Control and Prevention (CDC). (2018). Serum GGT Laboratory Procedure Manual. Retrieved from [Link]
-
Assay Guidance Manual. (2012). Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. National Center for Biotechnology Information. Available at: [Link]
-
ClearChem Diagnostics. (n.d.). GAMMA GT. Retrieved from [Link]
-
Musso, C., et al. (2019). Validation of a spectrophotometric method for GGT measurement in canine urine and determination of the urine GGT-to-creatinine ratio reference interval and biological variation in 41 healthy dogs. Veterinary Clinical Pathology, 48(1), 86-93. Available at: [Link]
-
Musso, C., et al. (2018). Validation of a spectrophotometric method for GGT measurement in canine urine and determination of the urine GGT-to-creatinine ratio reference interval and biological variation in 41 healthy dogs. Veterinary Clinical Pathology, 48(1), 86-93. Available at: [Link]
-
Islam, R., et al. (2022). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. The AAPS Journal, 24(4), 77. Available at: [Link]
-
Platenburg, G. (n.d.). A Practical Approach to Biological Assay Validation. EDRA Services. Retrieved from [Link]
-
MedlinePlus. (2021). Gamma-glutamyl Transferase (GGT) Test. Retrieved from [Link]
-
Baines, K. (2021). Critical steps when validating an assay or analytical method for cell and gene therapy products. European Pharmaceutical Review. Retrieved from [Link]
-
Biolabo. (2022). GAMMA-GT Carboxy GPNA. Retrieved from [Link]
-
Association for Molecular Pathology. (n.d.). Molecular Diagnostic Assay Validation. Retrieved from [Link]
Sources
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- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
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- 6. Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.bio-techne.com [resources.bio-techne.com]
- 8. Gamma Glutamyl Transferase (GGT) Assay Kit (Colorimetric) | Abcam [abcam.com]
- 9. edraservices.nl [edraservices.nl]
- 10. γ-Glutamyltransferase (GGT) Activity Fluorometric Assay Kit sufficient for 100 fluorometric tests | Sigma-Aldrich [sigmaaldrich.com]
Safety Operating Guide
Operational Guide: H-D-Glu(pNA)-OH Handling & Disposal
[1][2]
Executive Summary & Chemical Context[1][2][3][4]
H-D-Glu(pNA)-OH (
The "Trojan Horse" Hazard:
Many researchers mistakenly treat aqueous assay waste as benign buffer solutions. However, the enzymatic reaction releases free
-
Substrate: this compound (Colorless, low immediate toxicity).[2]
-
Metabolite:
-Nitroaniline (Yellow, Toxic , P-Listed Waste potential ).[1][2]
This guide provides a self-validating protocol to manage this compound, ensuring compliance with EPA RCRA regulations and preventing downstream aquatic toxicity.
Hazard Identification & Regulatory Classification
Effective disposal requires understanding the specific hazards of the cleavage product.
Chemical Hazard Profile
| Component | CAS Registry | Key Hazard Classifications (GHS) |
| This compound | 67953-08-6 | Skin Irrit. 2; Eye Irrit. 2 (General Irritant) |
| 100-01-6 | Acute Tox. 3 (Oral/Dermal/Inhalation)Carc. 2 (Suspected Carcinogen)Aquatic Acute 1 (Very toxic to aquatic life) |
Regulatory Status (US EPA RCRA)[2]
-
P-Listed Waste (P077): Pure, unused
-nitroaniline is classified as an Acute Hazardous Waste (P077) .[2] If you are disposing of a stock standard of pure pNA, strict "empty container" rules apply (triple rinse). -
Characteristic Waste: Dilute assay waste containing this compound or released pNA typically falls under Toxic Waste classifications due to the presence of nitro-aromatics.[1][2]
Critical Warning: Do not dispose of solutions containing
-nitroaniline down the sink. It is highly toxic to aquatic life (H410) and resists standard wastewater treatment degradation.
Operational Disposal Protocol
This protocol uses a "Segregate-Quench-Contain" logic to ensure safety.[1][2]
Phase 1: Preparation & Personal Protective Equipment (PPE)[5]
-
Gloves: Nitrile gloves (0.11 mm minimum thickness). Note: Nitroanilines can permeate latex rapidly.
-
Respiratory: If handling solid powder, use a P95 particulate respirator or work strictly inside a fume hood to prevent inhalation of dust.
-
Eyes: Chemical splash goggles.
Phase 2: The Disposal Workflow (Liquid vs. Solid)
Stream A: Liquid Assay Waste (The Reaction Mixture)
-
Context: Used microplate wells or cuvettes containing substrate, enzyme, and buffer.
-
Stop the Reaction: Quench enzymatic activity immediately.
-
Method: Add 1.0 M Acetic Acid or 10% SDS.
-
Why: This prevents further hydrolysis of any remaining substrate into toxic pNA while the waste accumulates.
-
-
Segregation: Pour waste into a Dedicated Liquid Waste Container labeled: "Aqueous Waste with Toxic Organics (p-Nitroaniline)."
-
Do NOT mix with Oxidizers (Bleach). Bleaching aromatic amines can generate chloro-nitroanilines, which are often more toxic and volatile.
-
-
pH Check: Ensure the waste container pH is < 9. pNA is a weak base; keeping it in a slightly acidic/neutral solution prevents volatility and stabilizes the mixture for incineration.
Stream B: Solid Waste (Contaminated Consumables) [2]
-
Context: Pipette tips, empty vials, and used microplates.
-
Gross Contamination Check:
-
If a vial contains visible residual powder (stock): Cap it and dispose of it as Hazardous Chemical Waste (Solid) .
-
If tips/plates merely touched dilute solution: Double-bag in heavy-duty polyethylene bags and dispose of as Laboratory Solid Waste (incineration recommended over landfill).
-
-
P-List Compliance: If you are discarding a bottle of pure p-nitroaniline standard that is not empty, it must be tagged specifically as P077 Waste .[2]
Visualized Decision Tree
The following diagram outlines the logical flow for disposing of this compound materials, distinguishing between stock chemicals and assay byproducts.
Figure 1: Decision logic for segregating this compound waste streams to ensure RCRA compliance.
Emergency Procedures
Accidental Spills[1][2]
-
Solid Powder:
-
Do not dry sweep (creates dust).
-
Cover with wet paper towels (dampened with water) to prevent aerosolization.
-
Scoop up damp material and place in a sealed hazardous waste bag.
-
-
Liquid Spill:
-
Absorb with inert material (vermiculite or chemical spill pads).
-
Do not use bleach on the spill area. Wash the area with soap and water after bulk removal.
-
First Aid
-
Skin Contact: Wash immediately with soap and copious water. pNA is readily absorbed through skin and can cause methemoglobinemia (blue lips/skin).
-
Eye Contact: Rinse cautiously with water for 15 minutes.
References
-
PubChem. (n.d.).[3] Compound Summary: this compound.[1][2][3] National Library of Medicine. Retrieved from [Link][2]
-
U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed Wastes (P and U Lists). EPA.gov. Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (n.d.). p-Nitroaniline: IDLH Value Profile. CDC.gov. Retrieved from [Link][2]
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
